[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride
Overview
Description
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. Adamantane derivatives are widely studied due to their applications in medicinal chemistry, material science, and nanotechnology. The incorporation of adamantane fragments in pharmaceuticals often enhances the lipophilicity and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reduction of adamantane-substituted amides using a borane-THF complex, followed by methanolysis to yield the corresponding amines . Another approach involves the use of radical intermediates to functionalize adamantane derivatives, providing a variety of substituted products .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are employed to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert amides to amines, as seen in the synthesis of the compound.
Substitution: Substitution reactions, such as alkylation and acylation, can introduce different substituents onto the adamantane or phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include borane-THF complex for reductions, iodine and other oxidants for oxidative dehydrogenation, and various catalysts for selective C-H activation .
Major Products Formed
The major products formed from these reactions include substituted adamantane derivatives, which can be further functionalized to yield a wide range of compounds with diverse applications .
Scientific Research Applications
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials, such as nanodiamonds and high-energy fuels.
Mechanism of Action
The mechanism of action of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the adamantane moiety provides enhanced stability and lipophilicity compared to other similar compounds .
Biological Activity
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride, also known by its chemical formula C17H24ClN, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane moiety, which is known for its stability and ability to interact with various biological targets. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving bioavailability.
Property | Value |
---|---|
Molecular Formula | C17H24ClN |
Molecular Weight | 285.83 g/mol |
CAS Number | 59974-07-1 |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its adamantane structure allows for effective binding to these receptors, influencing neurotransmitter release and receptor activity.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered metabolic pathways for various substrates, impacting drug efficacy and safety profiles.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuropharmacological Activity : In animal models, the compound demonstrated potential neuroprotective effects. Studies have indicated that it may reduce oxidative stress and inflammation in neuronal cells, suggesting a possible role in treating neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness varies based on concentration and the specific microorganism tested.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Neuroprotective | Reduces oxidative stress |
Antimicrobial | Effective against certain pathogens |
Enzyme Modulation | Alters cytochrome P450 activity |
Case Studies
- Neuroprotection in Rodent Models : A study investigated the neuroprotective effects of this compound on mice subjected to induced oxidative stress. Results indicated significant reductions in markers of neuronal damage compared to control groups, highlighting its potential for neuroprotection.
- Antimicrobial Efficacy : In vitro tests assessed the antimicrobial activity of the compound against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics under specific conditions.
Properties
IUPAC Name |
5-(1-adamantyl)-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVZSJTZXZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.